molecular formula C19H16F3N3O B12587344 Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-08-0

Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B12587344
CAS No.: 648420-08-0
M. Wt: 359.3 g/mol
InChI Key: PNAZQONCRFEWPF-UHFFFAOYSA-N
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Description

Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:

    Starting Materials: 3-methyl-5-isoquinoline and 3-(trifluoromethyl)benzylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce methyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug development.

Medicine

Medicinally, urea derivatives have been explored for their therapeutic potential in treating various diseases. This compound could be investigated for its efficacy in treating conditions such as cancer, inflammation, or infectious diseases.

Industry

Industrially, urea derivatives are used in the production of polymers, resins, and agrochemicals. This compound may find applications in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with receptor proteins to alter their activity.

    Disrupting Pathways: Affecting cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(3-methyl-5-isoquinolinyl)-N’-phenylmethyl-: Similar structure but lacks the trifluoromethyl group.

    Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-chlorophenyl]methyl]-: Contains a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-(trifluoromethyl)phenyl]methyl]- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its potential as a drug candidate or industrial chemical.

Properties

CAS No.

648420-08-0

Molecular Formula

C19H16F3N3O

Molecular Weight

359.3 g/mol

IUPAC Name

1-(3-methylisoquinolin-5-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C19H16F3N3O/c1-12-8-16-14(11-23-12)5-3-7-17(16)25-18(26)24-10-13-4-2-6-15(9-13)19(20,21)22/h2-9,11H,10H2,1H3,(H2,24,25,26)

InChI Key

PNAZQONCRFEWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NCC3=CC(=CC=C3)C(F)(F)F)C=N1

Origin of Product

United States

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